Anticancer agent 207

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

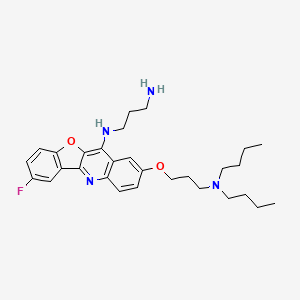

Molecular Formula |

C29H39FN4O2 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

N'-[2-[3-(dibutylamino)propoxy]-7-fluoro-[1]benzofuro[3,2-b]quinolin-11-yl]propane-1,3-diamine |

InChI |

InChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33) |

InChI Key |

SHODVUUAZDFBHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Anticancer Agent 207

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 207, also identified as compound 10b, is a novel synthetic quindoline derivative that has demonstrated significant potential as an anticancer therapeutic.[1] This document provides a comprehensive overview of its core mechanism of action, supported by available preclinical data. The focus is on its molecular interactions and the subsequent cellular signaling pathways it modulates to exert its antitumor effects.

Core Mechanism of Action: Targeting NRAS RNA G-Quadruplex

The primary mechanism of action of this compound is its function as a stabilizer of the RNA G-quadruplex (rG4) present in the 5'-untranslated region of the neuroblastoma RAS viral oncogene homolog (NRAS) mRNA.[1][2] By binding to this secondary structure, the agent effectively inhibits the translation of the NRAS protein.[1] This targeted approach leads to a reduction in the levels of NRAS protein, a key driver in various cancers, particularly melanoma.

Molecular Interaction and Binding Affinity

This compound exhibits a strong and specific binding affinity for the NRAS rG4. The equilibrium dissociation constant (KD) for this interaction has been determined to be 2.31 µM, indicating a potent binding capability.[1][2] This interaction is the critical initiating event in its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Binding Affinity of this compound

| Target Molecule | Binding Constant (KD) |

| NRAS rG4 | 2.31 µM |

Table 2: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (48h exposure) |

| SK-MEL-2 | NRAS-mutant Melanoma | 2.0 µM |

| MCF-7 | Breast Cancer | 4.1 µM |

| HepG2 | Liver Cancer | 1.5 µM |

| HL60 | Leukemia | 2.7 µM |

| A375 | Melanoma | 4.5 µM |

Table 3: In Vivo Antitumor Activity

| Animal Model | Dosing Regimen | Outcome |

| Xenograft Mouse Model | 1 mg/kg; i.p.; daily for 21 days | Inhibition of tumor growth in volume and weight |

Experimental Protocols

Western Blot for NRAS Protein Expression

To determine the effect of this compound on NRAS protein levels, SK-MEL-2 cells were treated with varying concentrations of the agent (0, 0.5, and 1.0 µM) for 72 hours.[1] Following treatment, total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with a primary antibody specific for NRAS, followed by a horseradish peroxidase-conjugated secondary antibody.[1] The resulting bands were visualized using an enhanced chemiluminescence detection system.

Colony Formation Assay

SK-MEL-2 cells were seeded in 6-well plates and treated with this compound at concentrations of 0, 0.13, and 0.25 µM for 10 days.[1] After the incubation period, the cells were fixed with methanol and stained with crystal violet. The number of colonies was then counted to assess the long-term inhibitory effect of the agent on cell proliferation and survival.[1]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Anticancer Agent 207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of Anticancer agent 207, a novel quindoline derivative with potent antitumor activity. This document details the compound's mechanism of action, experimental protocols, and key quantitative data to support further research and development in the field of oncology.

Introduction

This compound, also referred to as compound 10b in the primary literature, is a promising therapeutic candidate that functions as a stabilizer of the G-quadruplex (G4) structure in the 5'-untranslated region (UTR) of the NRAS oncogene messenger RNA (mRNA). By binding to this secondary structure, it effectively represses the translation of the NRAS protein, a key driver in various human cancers. This unique mechanism of action presents a novel strategy for targeting oncogene expression at the translational level.

Synthesis of this compound

While the specific multi-step synthesis of the isatin-based derivative 207 starts from o-chlorobenzoic acid[1], a comprehensive, detailed protocol for the quindoline derivative is not fully available in the provided search results. However, the synthesis of similar quindoline derivatives often involves the construction of the core heterocyclic scaffold followed by the introduction of side chains. A generalized workflow for the synthesis of such compounds is presented below.

Logical Workflow for the Synthesis of Quindoline Derivatives

Caption: A generalized workflow for the synthesis of quindoline-based compounds like this compound.

Characterization and Biological Evaluation

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, cellular activity, and therapeutic potential.

3.1. Binding Affinity to NRAS rG4

The binding affinity of this compound to the NRAS RNA G-quadruplex was determined using biophysical techniques.

| Parameter | Value | Method |

| Binding Affinity (KD) | 2.31 µM | Not specified |

| Table 1: Binding Affinity of this compound to NRAS rG4. [2][3] |

3.2. In Vitro Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines.

| Cell Line | IC50 Value | Exposure Time |

| SK-MEL-2 (NRAS-mutant melanoma) | 2.0 µM | 48 h |

| MCF-7 (Breast cancer) | 4.1 µM | Not specified |

| HepG2 (Liver cancer) | 1.5 µM | Not specified |

| HL60 (Leukemia) | 2.7 µM | Not specified |

| A375 (Melanoma) | 4.5 µM | Not specified |

| Table 2: In Vitro Cytotoxicity of this compound in various cancer cell lines. [2] |

3.3. Effect on NRAS Protein Expression and Colony Formation

Experiments were conducted to confirm the mechanism of action by measuring the downstream effects on NRAS protein levels and cancer cell proliferation.

| Experiment | Cell Line | Treatment | Outcome |

| NRAS Protein Expression | SK-MEL-2 | 0, 0.5, 1.0 µM for 72 h | Dose-dependent decrease in NRAS protein expression.[2][3] |

| Colony Formation Assay | SK-MEL-2 | 0, 0.13, 0.25 µM for 10 days | Inhibition of colony formation.[2][3] |

| Table 3: Cellular Effects of this compound. |

3.4. In Vivo Antitumor Activity

The in vivo efficacy of this compound was assessed in a xenograft mouse model.

| Animal Model | Treatment | Outcome |

| Xenograft mice | 1 mg/kg; i.p.; every day for 21 days | Time-dependent suppression of tumor growth in both volume and weight.[2][3] |

| Table 4: In Vivo Antitumor Activity of this compound. |

Mechanism of Action: Signaling Pathway

This compound exerts its effect by targeting the translation of the NRAS oncogene. The proposed signaling pathway is illustrated below.

References

Technical Guide: Target Identification and Validation of Anticancer Agent 207

This technical guide provides an in-depth overview of the target identification and validation of two distinct compounds designated as "Anticancer Agent 207." It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The designation "this compound" has been applied to at least two distinct chemical entities with different mechanisms of action. This guide will address them separately to avoid ambiguity:

-

4SC-207 : A novel microtubule inhibitor.

-

This compound (Compound 10b) : A stabilizer of the NRAS G-quadruplex structure.

Part 1: 4SC-207 - A Microtubule Destabilizing Agent

4SC-207 is a novel cytotoxic agent identified for its anti-proliferative activity, particularly in multi-drug resistant cancer cell lines.[1][2] It belongs to the chemical class of tetrahydrothieno pyridines.[2]

Target Identification

The primary molecular target of 4SC-207 has been identified as tubulin . It acts as a microtubule destabilizing agent, inhibiting microtubule growth both in vitro and in vivo.[1][2] This disruption of microtubule dynamics leads to a mitotic delay or arrest, ultimately resulting in apoptosis or aberrant cell division.[1][2]

Quantitative Data Summary

The anti-proliferative activity and other key metrics of 4SC-207 are summarized in the tables below.

| Parameter | Value | Cell Lines/Conditions | Reference |

| Average GI₅₀ | 11 nM | Panel of 50 different tumor cell lines | [1][3] |

Table 1: In Vitro Anti-proliferative Activity of 4SC-207

| Assay | Concentrations Tested | Observed Effect | Reference |

| In Vitro Tubulin Polymerization | 0.5 µM, 1 µM, 2 µM | Dose-dependent inhibition of purified pig-brain tubulin polymerization | [2] |

Table 2: Biochemical Activity of 4SC-207

Experimental Protocols

This protocol is used to determine the concentration of 4SC-207 that inhibits cell growth.

-

Cell Seeding : Seed tumor cell lines in 96-well plates and allow them to adhere for 24 hours.

-

Compound Treatment : Treat the cells with a range of 4SC-207 concentrations (e.g., from 10 nM to 100 µM) with a final DMSO concentration of 0.1%.[4] Incubate for 72 hours at 37°C in a 5% CO₂ environment.[2]

-

Viability Assessment : Measure cell viability using an appropriate assay, such as the Alamar Blue assay.[4]

-

Data Analysis : Normalize viability values to DMSO-treated control cells (set to 100%) and calculate the GI₅₀ values.[4]

This assay directly measures the effect of 4SC-207 on the polymerization of purified tubulin.

-

Reaction Mixture : Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP).[5]

-

Compound Addition : Add different concentrations of 4SC-207 or a control compound (e.g., nocodazole) to the reaction mixture.[2]

-

Initiation of Polymerization : Initiate polymerization by raising the temperature from 4°C to 37°C.[5]

-

Measurement : Monitor the extent of tubulin polymerization over time by measuring the change in absorbance at 340 nm in a temperature-controlled spectrophotometer.[5]

This protocol allows for the visualization of the effects of 4SC-207 on the cellular microtubule network.

-

Cell Culture and Treatment : Grow cells (e.g., HeLa) on coverslips, synchronize them (e.g., with thymidine), and treat with 4SC-207.[2]

-

Fixation : Fix the cells with an appropriate fixative like glutaraldehyde.[2]

-

Staining : Permeabilize the cells and stain for microtubules using a primary antibody against α-tubulin followed by a fluorescently labeled secondary antibody.[2] Counterstain the chromosomes with a DNA dye such as Hoechst 33342.[2]

-

Imaging : Acquire images using a fluorescence microscope.

Visualization

Caption: Mechanism of action of 4SC-207 as a microtubule destabilizer.

Caption: Experimental workflow for the target validation of 4SC-207.

Part 2: this compound (Compound 10b) - An NRAS G-Quadruplex Stabilizer

This compound (also referred to as compound 10b) is a potent anticancer agent that targets a specific nucleic acid secondary structure.[1]

Target Identification

The primary target of this agent is the NRAS G-quadruplex (rG4) , a secondary structure formed in the mRNA of the NRAS oncogene.[1][6] By binding to and stabilizing this structure, the compound represses the translation of the NRAS protein, leading to cytotoxic effects in cancer cells with NRAS mutations.[1]

Quantitative Data Summary

Key quantitative data for this compound (Compound 10b) are presented below.

| Parameter | Value | Target/Conditions | Reference |

| K_D | 2.31 µM | NRAS rG4 | [1][6] |

Table 3: Binding Affinity of this compound (Compound 10b)

| Cell Line | IC₅₀ (48h) | Reference |

| SK-MEL-2 (NRAS-mutant melanoma) | 2.0 µM | [1] |

| MCF-7 | 4.1 µM | [1] |

| HepG2 | 1.5 µM | [1] |

| HL60 | 2.7 µM | [1] |

| A375 | 4.5 µM | [1] |

Table 4: In Vitro Cytotoxicity of this compound (Compound 10b)

| Model | Dosing Regimen | Observed Effect | Reference |

| Xenograft Mouse Model | 1 mg/kg, i.p., daily for 21 days | Inhibition of tumor growth in volume and weight | [1][6] |

Table 5: In Vivo Efficacy of this compound (Compound 10b)

Experimental Protocols

This protocol is used to quantify the reduction of NRAS protein expression following treatment.

-

Cell Lysis : Treat cells (e.g., SK-MEL-2) with the compound (0, 0.5, 1.0 µM) for 72 hours.[1] Lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer : Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with a primary antibody specific for NRAS, followed by an appropriate secondary antibody.

-

Detection : Visualize the protein bands and quantify the band intensities to determine the relative expression of NRAS.

This assay assesses the long-term effect of the compound on the proliferative capacity of single cells.

-

Cell Seeding : Seed a low density of cells (e.g., SK-MEL-2) in a culture dish.

-

Treatment : Treat the cells with low concentrations of the compound (e.g., 0, 0.13, 0.25 µM).[1]

-

Incubation : Incubate for an extended period (e.g., 10 days) to allow for colony formation.[1]

-

Staining and Counting : Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each treatment group.

This protocol evaluates the anti-tumor activity of the compound in a living organism.

-

Tumor Implantation : Subcutaneously inject tumor cells into immunocompromised mice.[7]

-

Tumor Growth : Allow tumors to grow to a palpable size.

-

Treatment : Administer the compound (e.g., 1 mg/kg, i.p., daily) for a specified duration (e.g., 21 days).[1][6]

-

Monitoring : Measure tumor volume and mouse body weight regularly.

-

Endpoint Analysis : At the end of the study, excise the tumors and weigh them.

Visualization

Caption: Mechanism of action of this compound (Compound 10b).

Caption: Experimental workflow for the target validation of Compound 10b.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells [kops.uni-konstanz.de]

- 4. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells | PLOS One [journals.plos.org]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Anticancer agent 207_TargetMol [targetmol.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of Anticancer Agent 207: A Technical Guide

This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of compounds referred to as "Anticancer agent 207." It has been determined that this designation may refer to at least three distinct chemical entities, each with a unique mechanism of action. This document is intended for researchers, scientists, and drug development professionals, and will detail the anti-proliferative data, experimental methodologies, and associated signaling pathways for each compound.

Compound Identification

Initial research has identified three separate agents designated as "207" in anticancer studies:

-

This compound (Compound 10b): A novel quindoline derivative that functions by stabilizing G-quadruplex structures in the NRAS gene, thereby inhibiting its expression.

-

4SC-207: A potent microtubule inhibitor that shows efficacy in multi-drug resistant cell lines.

-

NVX-207: A semi-synthetic derivative of betulinic acid that induces apoptosis through the intrinsic pathway.

The following sections will address each of these compounds individually, presenting their respective anti-proliferative profiles and mechanisms of action.

This compound (Compound 10b): An NRAS Expression Inhibitor

This compound (compound 10b) is a potent anticancer agent that exerts its effect by binding to the NRAS rG4 with a high affinity, leading to a decrease in the expression of the NRAS protein and subsequent cytotoxicity.[1]

Quantitative Anti-proliferative Data

The half-maximal inhibitory concentration (IC50) values of this compound (compound 10b) have been determined in various human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| SK-MEL-2 | Melanoma (NRAS-mutant) | 48 h | 2.0[1][2] |

| MCF-7 | Breast Cancer | Not Specified | 4.1[1] |

| HepG2 | Liver Cancer | Not Specified | 1.5[1] |

| HL60 | Promyelocytic Leukemia | Not Specified | 2.7[1] |

| A375 | Melanoma | Not Specified | 4.5[1] |

Mechanism of Action and Signaling Pathway

This compound targets the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Specifically, it stabilizes a G-quadruplex structure in the RNA of the NRAS oncogene. This stabilization inhibits the translation of NRAS mRNA into protein, leading to a downstream reduction in the activity of the MAPK/ERK pathway, which is crucial for cell proliferation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Effects of Anticancer Agent 4SC-207 on Cell Cycle Progression

This technical guide provides a comprehensive overview of the anticancer agent 4SC-207, with a specific focus on its effects on cell cycle progression. 4SC-207 is a novel microtubule inhibitor that has demonstrated potent anti-proliferative activity across a range of tumor cell lines, including those resistant to taxanes.

Core Mechanism of Action

4SC-207 functions as a microtubule destabilizing agent. It inhibits the polymerization of tubulin, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to a mitotic delay and ultimately triggers a G2/M cell cycle arrest, followed by apoptosis or aberrant cell division.

Quantitative Data Summary

The following tables summarize the quantitative effects of 4SC-207 on cell cycle distribution and mitotic spindle morphology.

Table 1: Effect of 4SC-207 on Cell Cycle Progression in RKO Cells

| Treatment | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| DMSO (Control) | 53% | 20% | 24% |

| 4SC-207 | 14% | 10% | 52% |

Data from a study where proliferating RKO cells were treated for 24 hours.[1]

Table 2: Effect of 4SC-207 on Mitotic Spindle Morphology in HeLa Cells

| Treatment | Bipolar Spindles | Ball-like Spindles | Multi-polar Spindles |

| DMSO (Control) | ~90% | ~5% | ~5% |

| 50nM 4SC-207 | ~20% | ~50% | ~30% |

| 50nM Nocodazole | ~15% | ~75% | ~10% |

Data from synchronized HeLa cells stably expressing H2B-mCherry/mEGFP-α-tubulin.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of 4SC-207 involves the direct inhibition of tubulin polymerization, leading to a cascade of events that disrupt the cell cycle at the G2/M checkpoint.

Caption: Mechanism of 4SC-207 leading to G2/M cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following treatment with 4SC-207.

Protocol:

-

Cell Culture and Treatment: Plate RKO cells at an appropriate density and allow them to adhere overnight. Treat the cells with either DMSO (vehicle control) or 4SC-207 at the desired concentration for 24 hours.

-

Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of 4SC-207 on the polymerization of purified tubulin.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a range of concentrations of 4SC-207 and a control compound (e.g., nocodazole).

-

Assay Setup: In a 96-well plate, add the tubulin solution to wells containing either the vehicle control, 4SC-207, or the control compound.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

-

Measurement: Monitor the change in absorbance at 350 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves for the 4SC-207-treated samples to the control to determine the inhibitory effect.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Conclusion

4SC-207 is a potent anticancer agent that disrupts cell cycle progression by inhibiting microtubule polymerization, leading to a robust G2/M arrest. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising therapeutic candidate.

References

Technical Guide: Preliminary Cytotoxicity Screening of Anticancer Agent 207

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines the initial in vitro cytotoxicity profile of the novel compound, Anticancer Agent 207. A primary screening was conducted across a panel of human cancer cell lines to determine the agent's potency and selective toxicity. This guide provides a summary of the quantitative cytotoxicity data, a detailed experimental protocol for the methodology used, and visual diagrams of the experimental workflow and a relevant biological pathway. The results indicate that this compound exhibits potent cytotoxic activity, warranting further investigation into its mechanism of action and preclinical efficacy.

Data Presentation: In Vitro Cytotoxicity

The potency of this compound was evaluated by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%.[1][2] In this context, it is the concentration needed to reduce the viability of a cancer cell population by half.[1][2] A lower IC50 value indicates a more potent compound.[1] The screening was performed against four human cancer cell lines representing different malignancies. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control for comparison.

Table 1: IC50 Values (µM) of this compound and Doxorubicin after 48-hour Exposure

| Cell Line | Cancer Type | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 1.2 ± 0.2 |

| A549 | Lung Carcinoma | 6.2 ± 0.5 | 0.9 ± 0.1 |

| HepG2 | Hepatocellular Carcinoma | 7.1 ± 0.9 | 1.5 ± 0.3 |

| PC-3 | Prostate Adenocarcinoma | 10.3 ± 1.1 | 2.1 ± 0.4 |

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This common assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Cell Culture and Maintenance

-

Cell Lines: MCF-7, A549, HepG2, and PC-3 were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells were passaged upon reaching 80-90% confluency.

Compound Preparation

-

Stock Solution: this compound and Doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

-

Working Solutions: Serial dilutions were prepared from the stock solution using the complete culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells did not exceed 0.1%.

MTT Cytotoxicity Assay Procedure

-

Cell Seeding: Cells were harvested, counted, and seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of medium. Plates were incubated for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound or Doxorubicin. Control wells contained medium with 0.1% DMSO.

-

Incubation: The plates were incubated for 48 hours under standard culture conditions.

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for another 4 hours.[3]

-

Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[3]

Data Analysis and IC50 Determination

-

The percentage of cell viability was calculated using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 values were determined by plotting the percentage of cell viability against the log concentration of the compound. A non-linear regression analysis was used to fit the dose-response curve and calculate the concentration that resulted in 50% inhibition of cell viability.[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the in vitro cytotoxicity screening process.

Caption: Workflow for MTT-based cytotoxicity screening.

Hypothetical Signaling Pathway: Apoptosis Induction

Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[6][7] The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be activated by an anticancer agent.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. The Importance of IC50 Determination | Visikol [visikol.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. Fully automated viability and toxicity screening—A reliable all‐in‐one attempt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 7. tandfonline.com [tandfonline.com]

The Rise of Quindoline Derivatives in Oncology: A Technical Guide to a New Generation of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, the quindoline core, a fused heterocyclic system, has emerged as a privileged structure in the design of potent anticancer agents. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of novel quindoline derivatives, drawing upon recent advancements in the field. While a specific "Anticancer agent 207" was not identified in the public research domain, this document synthesizes the core principles and methodologies from the broader discovery of potent quindoline-based anticancer compounds.

The Quindoline Scaffold: A Versatile Pharmacophore

Quindoline and its parent structure, quinoline, are heterocyclic aromatic compounds that serve as the foundation for a multitude of biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antimalarial, and notably, anticancer effects. The planar nature of the fused ring system allows for intercalation with DNA, while the nitrogen atom and various substitution points provide opportunities for targeted interactions with key biological macromolecules.[1][2]

The anticancer mechanisms of quinoline-based compounds are diverse and include:

-

DNA Intercalation and Topoisomerase Inhibition: Acting as DNA intercalating agents that interfere with DNA replication and transcription.[1]

-

Kinase Inhibition: Targeting various protein kinases crucial for cancer cell signaling pathways, such as c-Met, VEGFR, and EGFR.[3][4]

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division.[3][5][6]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3][7]

-

Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G2/M phase.[3][5][7]

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.[7][8]

Design and Synthesis Strategies

The development of novel quindoline derivatives often employs a strategy of molecular hybridization. This involves combining the quindoline scaffold with other pharmacophores known for their anticancer properties, such as chalcones, to create hybrid molecules with potentially enhanced potency and novel mechanisms of action.[5][7][8][9] The synthesis of these derivatives is typically achieved through multi-step organic chemistry protocols.

Below is a generalized workflow for the discovery and initial evaluation of novel quindoline derivatives.

Caption: High-level workflow for the discovery and development of novel quindoline-based anticancer agents.

Quantitative Analysis of Anticancer Activity

The primary measure of a compound's anticancer efficacy in vitro is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of a cancer cell line by 50%. The following tables summarize representative IC50 values for various novel quinoline derivatives against different human cancer cell lines, as reported in recent literature.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid 12e | MGC-803 | Gastric Cancer | 1.38 | [7] |

| HCT-116 | Colon Cancer | 5.34 | [7] | |

| MCF-7 | Breast Cancer | 5.21 | [7] | |

| Quinoline-Dihydrazone Hybrid 3b | MCF-7 | Breast Cancer | 7.016 | [10] |

| Quinoline-Dihydrazone Hybrid 3c | MCF-7 | Breast Cancer | 7.05 | [10] |

| Quinoline-Chalcone Hybrid 39 | A549 | Lung Cancer | 1.91 | [5] |

| Quinoline-Chalcone Hybrid 40 | K-562 | Leukemia | 5.29 | [5] |

| Quinoline-Docetaxel Analogue 6c | MCF-7-MDR | Drug-Resistant Breast Cancer | 0.0088 | [11] |

| Compound Series | Cancer Cell Lines | IC50 Range (µM) | Reference |

| Quinoline-based Dihydrazone Derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [10] |

| Quinoline-Amidrazone Hybrids | A549, MCF-7 | 43.1 - 59.1 | [12] |

Key Experimental Protocols

The evaluation of novel anticancer agents relies on a suite of standardized in vitro assays. Below are detailed methodologies for some of the most critical experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[12][13][14]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 1.00 to 1000 µM) and a vehicle control (DMSO) for a specified period (e.g., 24-72 hours).[12][13]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control wells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is then used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Apoptosis Assay

Apoptosis, or programmed cell death, can be detected using various methods, including Annexin V/PI staining followed by flow cytometry or by observing morphological changes using fluorescent microscopy with dyes like DAPI and PI.[13]

Protocol (Annexin V/PI):

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Targeted by Quindoline Derivatives

Many quindoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain quinoline-chalcone hybrids have been shown to inhibit this pathway.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel quindoline derivatives.

Induction of Apoptosis via Caspase Activation

A common mechanism of action for anticancer drugs is the induction of apoptosis. This is often mediated through the activation of a cascade of cysteine proteases called caspases. For instance, some quinoline-chalcone derivatives have been shown to upregulate Caspase-3 and Caspase-9.[7]

Caption: Induction of apoptosis through ROS generation and caspase activation by quindoline derivatives.

Conclusion and Future Directions

The discovery of novel quindoline derivatives continues to be a promising avenue in anticancer drug development. The versatility of the quindoline scaffold allows for the design of compounds with diverse mechanisms of action, targeting multiple hallmarks of cancer. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel molecular targets, and advancing the most promising candidates into in vivo and clinical studies. The integration of computational methods, such as molecular docking, will further aid in the rational design of next-generation quindoline-based anticancer agents.[10]

References

- 1. ijmphs.com [ijmphs.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

Technical Whitepaper: Anticancer Agent 207 and its Binding Affinity to NRAS rG4

For: Researchers, Scientists, and Drug Development Professionals

Topic: An In-depth Analysis of the Binding Affinity and Cellular Effects of Anticancer Agent 207 on the NRAS RNA G-Quadruplex

**Executive Summary

This document provides a comprehensive technical overview of the interaction between the novel this compound (also known as compound 10b) and the NRAS RNA G-quadruplex (rG4). This compound, a quindoline derivative, demonstrates a significant binding affinity for the NRAS rG4, leading to the suppression of NRAS protein translation and subsequent antitumor effects in NRAS-mutant melanoma. This whitepaper details the quantitative binding data, outlines the experimental methodologies used for its characterization, and presents a visual representation of its mechanism of action and the experimental workflow. The information contained herein is intended to support further research and development of G-quadruplex-targeting cancer therapeutics.

Quantitative Data Summary

The binding affinity of this compound to the NRAS rG4 and its resulting biological effects have been quantified through various in vitro and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: Binding Affinity of this compound to NRAS rG4

| Compound | Target | Binding Affinity (K D ) [µM] |

| This compound (10b) | NRAS rG4 | 2.31[1][2] |

Table 2: In Vitro Cytotoxicity and Cellular Activity of this compound

| Cell Line | Assay | Metric | Value [µM] | Treatment Duration |

| SK-MEL-2 (NRAS-mutant melanoma) | Cytotoxicity | IC 50 | 2.0[2] | 48 hours |

| MCF-7 | Cytotoxicity | IC 50 | 4.1 | Not Specified |

| HepG2 | Cytotoxicity | IC 50 | 1.5 | Not Specified |

| HL60 | Cytotoxicity | IC 50 | 2.7 | Not Specified |

| A375 | Cytotoxicity | IC 50 | 4.5 | Not Specified |

| SK-MEL-2 | NRAS Protein Expression | Effective Concentration | 0.5 - 1.0[2] | 72 hours |

| SK-MEL-2 | Colony Formation Inhibition | Effective Concentration | 0.13 - 0.25[2] | 10 days |

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Dosing Regimen | Outcome |

| Mice with xenograft tumors | 1 mg/kg; i.p.; daily for 21 days | Inhibition of tumor growth in volume and weight |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Fluorescence Titration Assay for Binding Affinity (K D ) Determination

This protocol outlines the method used to determine the dissociation constant (K D ) of this compound with the NRAS rG4.

-

Preparation of RNA: The NRAS rG4 sequence is synthesized and purified. The RNA is then annealed in a buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

Fluorophore Labeling: A fluorescent probe that exhibits a change in fluorescence upon binding to the G-quadruplex or upon displacement by a ligand is used. Alternatively, the intrinsic fluorescence of the ligand can be monitored.

-

Titration: A fixed concentration of the pre-folded NRAS rG4 is placed in a quartz cuvette. Small aliquots of a concentrated stock solution of this compound are incrementally added to the cuvette.

-

Fluorescence Measurement: After each addition of the agent and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded using a spectrofluorometer. The excitation wavelength is set appropriately for the chosen fluorophore or the intrinsic fluorescence of the agent.

-

Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the concentration of this compound. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to calculate the dissociation constant (K D ).

Cell Viability (IC 50 ) Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC 50 ) of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., SK-MEL-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO 2 .

-

Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The medium in the wells is replaced with the medium containing different concentrations of the agent. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 48 hours).

-

Viability Assessment: After incubation, a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well. The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent by viable cells.

-

Absorbance/Fluorescence Reading: The absorbance or fluorescence is measured using a plate reader at the appropriate wavelength.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC 50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting for NRAS Protein Expression

This protocol details the procedure to assess the effect of this compound on NRAS protein levels.

-

Cell Lysis: SK-MEL-2 cells are treated with this compound at various concentrations for a specified time (e.g., 72 hours). The cells are then washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. The proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for NRAS overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the NRAS protein band is quantified and normalized to the loading control.

Colony Formation (Clonogenic) Assay

This protocol is used to evaluate the long-term effect of this compound on the proliferative capacity of single cells.

-

Cell Seeding: A low density of SK-MEL-2 cells (e.g., 500-1000 cells per well) is seeded into 6-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for an extended period (e.g., 10 days) in a humidified incubator at 37°C with 5% CO 2 , allowing individual cells to form colonies. The medium may be replaced every few days.

-

Colony Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution such as methanol or a mixture of methanol and acetic acid, and subsequently stained with a staining solution like crystal violet.

-

Colony Counting: After washing away the excess stain and allowing the plates to dry, the number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.

-

Data Analysis: The colony formation efficiency is calculated for each treatment condition and normalized to the vehicle control.

Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the general experimental workflow for its characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the widely used anticancer agent, Paclitaxel. The information is curated for professionals in drug development and research, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of Paclitaxel, facilitating easy comparison and reference.

Table 1: Solubility of Paclitaxel

| Solvent System | Solubility | Reference |

| Water | < 0.1 µg/mL | [1] |

| Ethanol | ~1.5 mg/mL | [2] |

| DMSO | ~5 mg/mL | [2] |

| Dimethyl formamide (DMF) | ~5 mg/mL | [2] |

| PEG 400 | Highest among tested excipients | [3] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [2] |

Table 2: Stability of Paclitaxel Infusions

| Concentration | Diluent | Container | Storage Temperature | Shelf-Life | Reference |

| 0.3 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8 °C | 13 days | [4] |

| 0.3 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8 °C | 16 days | [4] |

| 0.3 mg/mL | 0.9% Sodium Chloride | Glass | 2-8 °C | 13 days | [4] |

| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 °C | 13 days | [4] |

| 0.3 mg/mL | 5% Glucose | Low-density polyethylene | 2-8 °C | 18 days | [4] |

| 0.3 mg/mL | 5% Glucose | Glass | 2-8 °C | 20 days | [4] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8 °C | 9 days | [4] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8 °C | 12 days | [4] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Glass | 2-8 °C | 8 days | [4] |

| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 °C | 10 days | [4] |

| 1.2 mg/mL | 5% Glucose | Low-density polyethylene | 2-8 °C | 12 days | [4] |

| 1.2 mg/mL | 5% Glucose | Glass | 2-8 °C | 10 days | [4] |

| Reconstituted in original vial | 0.9% Sodium Chloride | Glass | 2-8 °C | 7 days | [5] |

| Infusion dispersion in EVA bag | 0.9% Sodium Chloride | EVA bag | 2-8 °C | 7 days | [5] |

| Infusion dispersion in EVA bag | 0.9% Sodium Chloride | EVA bag | 25 °C | 4 days | [5] |

Note: Stability is often limited by precipitation.[4]

Table 3: Lipophilicity and pKa of Paclitaxel

| Parameter | Value | Reference |

| LogP | 3.96 | [6] |

| pKa (Strongest Acidic) | 11.9 | [7] |

| pKa (Strongest Basic) | -1.2 | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

2.1. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8]

-

Objective: To determine the saturation concentration of Paclitaxel in an aqueous medium.

-

Materials:

-

Paclitaxel (crystalline solid)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with tight-fitting caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system for quantification

-

-

Procedure:

-

Add an excess amount of Paclitaxel to a vial containing the aqueous buffer. The excess solid should be visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved Paclitaxel using a validated HPLC method.

-

The experiment should be performed in triplicate.

-

2.2. Determination of Lipophilicity (LogP) via HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).[9]

-

Objective: To estimate the LogP of Paclitaxel based on its retention time on a reversed-phase HPLC column.

-

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

-

Materials:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)

-

A set of standard compounds with known LogP values

-

Paclitaxel solution

-

-

Procedure:

-

Prepare a series of mobile phases with varying organic solvent concentrations.

-

Inject the standard compounds and Paclitaxel onto the HPLC column for each mobile phase composition.

-

Record the retention time (t_R) for each compound.

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Extrapolate the retention factors to 100% aqueous mobile phase to obtain log k_w.

-

Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k_w values.

-

Determine the LogP of Paclitaxel by interpolating its log k_w value on the calibration curve.

-

Signaling Pathways and Mechanism of Action

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[10][11]

3.1. Microtubule Stabilization and Mitotic Arrest

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[10][11] This disrupts the normal dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The stabilized, non-functional microtubules lead to an arrest of the cell cycle at the G2/M phase.[11]

3.2. Induction of Apoptosis

Prolonged mitotic arrest triggers programmed cell death (apoptosis) through various signaling pathways. Paclitaxel has been shown to induce apoptosis by:

-

Activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway. [11]

-

Modulation of the Bcl-2 family of proteins , which are key regulators of apoptosis.[10]

Below is a simplified representation of the signaling pathway leading to apoptosis induced by Paclitaxel.

Caption: Paclitaxel-induced signaling pathway leading to apoptosis.

The following diagram illustrates a typical experimental workflow for determining drug solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gerpac.eu [gerpac.eu]

- 6. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols for Anticancer Agent 207 in Animal Studies

DISCLAIMER: The following information is intended for research purposes only by qualified professionals. It is not intended for patient use. The term "Anticancer agent 207" has been associated with multiple distinct investigational compounds. This document provides a summary of publicly available data for each, organized for clarity. Researchers should verify the specific identity of their compound of interest before proceeding with any experimentation.

4SC-207: A Novel Microtubule Inhibitor

Application Note: 4SC-207 is a microtubule destabilizing agent that has shown anti-proliferative activity in a broad range of tumor cell lines, including those with multi-drug resistance.[1] It has demonstrated efficacy in taxane-resistant xenograft models with low toxicity against bone marrow cells, suggesting a favorable safety profile.[1]

Quantitative Data Summary

| Parameter | Value | Cell Line/Animal Model | Source |

| Average GI50 | 11 nM | Panel of 50 different tumor cell lines | [1] |

| In Vivo Efficacy Dosage | 60 mg/kg and 120 mg/kg | HCT-15 human tumor xenograft model | [1] |

| In Vivo Efficacy Outcome | Dose-dependent reduction in tumor growth | HCT-15 human tumor xenograft model | [1] |

| Toxicity Indicator | No evidence of toxicity based on body weight | HCT-15 human tumor xenograft model | [1] |

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

1. Animal Model:

-

Species: Athymic nude mice.

-

Tumor Model: HCT-15 human colorectal carcinoma cells, known for taxol resistance, are subcutaneously injected to establish tumors.[1]

2. Dosing and Administration:

-

Compound: 4SC-207.

-

Dosage Levels: 60 mg/kg and 120 mg/kg.[1]

-

Vehicle: To be determined based on the compound's solubility. A common vehicle for in vivo studies is a solution of DMSO, PEG300, and saline.[2]

-

Route of Administration: Intraperitoneal (i.p.) or oral (p.o.), depending on the formulation and study design.

-

Dosing Schedule: Daily or as determined by preliminary pharmacokinetic studies.

3. Monitoring and Endpoints:

-

Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Toxicity: Monitor animal body weight and general health status daily.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumors are then excised and weighed.

Visualizations

Caption: Workflow for in vivo efficacy testing of 4SC-207.

NVX-207: A Semi-synthetic Betulinic Acid Derivative

Application Note: NVX-207 is a novel derivative of betulinic acid with demonstrated anti-tumor activity in both human and canine cell lines.[3] It induces apoptosis through the intrinsic pathway.[3] Clinical studies in canine patients with spontaneous tumors have shown significant anti-cancer activity and good tolerability with local administration.[3]

Quantitative Data Summary

| Parameter | Value | Cell Line/Animal Model | Source |

| Mean IC50 | 3.5 µM | Various human and canine cell lines | [3] |

| Clinical Study Dosage | 10 mg/mL (local treatment) | Dogs with naturally occurring cancer | [3] |

| Clinical Study Outcome | Complete remission in 5/5 treated animals | Dogs with naturally occurring cancer | [3] |

Experimental Protocol: Local Treatment in Canine Cancer Patients

1. Animal Model:

-

Species: Dogs with spontaneously arising, pre-treated tumors.[3]

2. Dosing and Administration:

-

Compound: NVX-207.

-

Concentration: 10 mg/mL.[3]

-

Route of Administration: Local injection into the tumor.

-

Dosing Schedule: To be determined based on tumor response and veterinarian assessment.

3. Monitoring and Endpoints:

-

Tumor Response: Assess tumor size and clinical signs of disease.

-

Toxicity: Monitor for local and systemic adverse reactions.

-

Endpoint: Clinical response, including partial or complete remission.

Visualizations

Caption: NVX-207 induced apoptosis signaling pathway.

This compound (compound 10b): An NRAS Translation Repressor

Application Note: This quindoline derivative, also referred to as this compound, functions as an RNA G-quadruplex stabilizer to repress the translation of the oncogene NRAS.[4] It has demonstrated cytotoxicity in various cancer cell lines and in vivo antitumor activity in a xenograft mouse model.[2][4]

Quantitative Data Summary

| Parameter | Value | Cell Line/Animal Model | Source |

| IC50 (MCF-7) | 4.1 µM | Human breast cancer cells | [4] |

| IC50 (HepG2) | 1.5 µM | Human liver cancer cells | [4] |

| IC50 (HL60) | 2.7 µM | Human leukemia cells | [4] |

| IC50 (A375) | 4.5 µM | Human melanoma cells | [4] |

| IC50 (SK-MEL-2) | 2.0 µM | NRAS-mutant melanoma cells | [2][4] |

| In Vivo Dosage | 1 mg/kg | SK-MEL-2 xenograft mouse model | [2][4] |

| Administration | Intraperitoneal (i.p.); daily for 21 days | SK-MEL-2 xenograft mouse model | [2][4] |

| In Vivo Outcome | Time-dependent suppression of tumor growth | SK-MEL-2 xenograft mouse model | [2][4] |

Experimental Protocol: In Vivo Antitumor Activity Assessment

1. Animal Model:

2. Dosing and Administration:

-

Compound: this compound (compound 10b).

3. Monitoring and Endpoints:

-

Protein Expression: Analyze the expression of NRAS protein in tumor tissues.[2][4]

-

Endpoint: Assess the suppression of tumor growth over the 21-day treatment period.

Visualizations

References

- 1. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer agent 207_TargetMol [targetmol.com]

- 3. Characterization of NVX-207, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Anticancer Agent 207

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Anticancer agent 207" can refer to multiple distinct compounds in scientific literature and commercial catalogs. This document provides detailed application notes and protocols for two such agents: a quindoline derivative that targets NRAS G-quadruplexes, and 4SC-207, a microtubule inhibitor. It is imperative for researchers to verify the specific compound they are working with by referencing the chemical structure and CAS number provided by their supplier.

Disclaimer: These protocols are for research purposes only. Appropriate safety precautions should be taken when handling all chemical reagents.

Compound 1: this compound (Quindoline Derivative)

This compound is a potent anticancer agent that binds to the NRAS G-quadruplex (rG4), leading to decreased expression of the NRAS protein and subsequent antitumor activity.[1]

Chemical Properties and Solubility

| Property | Value | Reference |

| Target | NRAS rG4 | [1][2] |

| Binding Affinity (KD) | 2.31 µM | [1][2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |

| Storage of Powder | -20°C for up to 3 years | [2] |

| Storage of Solution | -80°C for up to 1 year | [2] |

Dissolution Protocol for In Vitro Experiments

To prepare a stock solution of this compound (Quindoline Derivative), follow the protocol below. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6]

-

Preparation of Stock Solution (e.g., 10 mM):

-

Equilibrate the vial of powdered compound to room temperature before opening.

-

Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration. For example, for 1 mg of compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to make a 10 mM stock solution.

-

Vortex the vial for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

-

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO-treated) group.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the agent that inhibits cell growth by 50%.

This protocol is used to determine the effect of this compound on the expression level of the NRAS protein.

-

Seed cells in a 6-well plate and treat with this compound (e.g., 0.5 µM and 1.0 µM) for 72 hours.[1][2]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NRAS overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Signaling Pathway

Caption: Mechanism of action for this compound (Quindoline Derivative).

Compound 2: 4SC-207

4SC-207 is a novel microtubule inhibitor with potent anti-proliferative activity, including in multi-drug resistant cell lines. It acts as a microtubule destabilizing agent, leading to mitotic arrest and apoptosis.[3]

Chemical Properties and Solubility

| Property | Value | Reference |

| Target | Tubulin | [3] |

| Average GI50 | 11 nM | [3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3] |

Dissolution Protocol for In Vitro Experiments

-

Preparation of Stock Solutions:

-

Dissolve 4SC-207 in DMSO to prepare stock solutions at concentrations such as 1000 µM, 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM.[3]

-

Store the stock solutions at -20°C or -80°C.

-

-

Preparation of Working Solutions for Cell Culture:

-

For cell-based assays, dilute the stock solutions in the appropriate cell culture medium to achieve the final desired concentrations.

-

The final DMSO concentration in the assay should be kept constant across all conditions and should not exceed 1%.[3]

-

Experimental Protocols

-

Seed RKO cells into 96-well plates at a density of 4 x 103 cells/well.[3]

-

After 24 hours, treat the cells with various concentrations of 4SC-207.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add Alamar Blue reagent to each well and incubate for 4-6 hours at 37°C.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

This assay directly measures the effect of 4SC-207 on tubulin polymerization.

-

Dilute purified tubulin to a final concentration of 10 µM in a glutamate buffer on ice.[3]

-

Add DMSO (as a control) or 4SC-207 at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) to the tubulin solution and incubate at 30°C for 10 minutes.[3]

-

Cool the samples on ice and add GTP to a final concentration of 0.4 mM.[3]

-

Transfer the samples to a pre-warmed cuvette in a spectrophotometer.

-

Monitor the increase in absorbance at 350 nm every 30 seconds for 20 minutes to measure the rate of tubulin polymerization.[3]

Experimental Workflow

Caption: General experimental workflow for evaluating 4SC-207.

In Vivo Formulation

For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The following is an example formulation, but it should be optimized based on the specific animal model and route of administration.

| Component | Percentage |

| DMSO | 5% |

| PEG300 | 30% |

| Tween 80 | 5% |

| Saline/PBS | 60% |

Preparation:

-

Dissolve the required amount of the anticancer agent in DMSO to create a concentrated stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix thoroughly.

-

Finally, add saline or PBS to reach the final volume and mix until the solution is clear.

Note: The solubility and stability of the compound in this formulation should be confirmed before administration.

For intraperitoneal (i.p.) injection in mice, a dosage of 1 mg/kg administered daily has been reported for the quindoline derivative.[1][2] Always perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer agent 207_TargetMol [targetmol.com]

- 3. A Novel Microtubule Inhibitor 4SC-207 with Anti-Proliferative Activity in Taxane-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast | microPublication [micropublication.org]

- 6. scienceopen.com [scienceopen.com]

- 7. phcogres.com [phcogres.com]

Unraveling the Synergistic Potential of Anticancer Agent 207 in Combination with Doxorubicin

The strategic combination of therapeutic agents is a cornerstone of modern oncology, aiming to enhance treatment efficacy, overcome drug resistance, and minimize toxic side effects. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of Anticancer Agent 207 when used in combination with the well-established chemotherapeutic drug, doxorubicin.

Important Note: The designation "this compound" has been applied to several distinct investigational compounds in scientific literature. To provide accurate and relevant information, it is crucial to identify the specific agent of interest. The primary candidates are:

-

4SC-207: A novel microtubule inhibitor that has demonstrated potent anti-proliferative activity, even in cell lines resistant to other microtubule-targeting agents like taxanes.

-

NVX-207: A derivative of betulinic acid, which induces apoptosis through the intrinsic pathway.

-

This compound (compound 10b): A quindoline derivative that functions by stabilizing the G-quadruplex structure in the NRAS gene, thereby inhibiting its expression.

This document will proceed under the assumption that This compound (compound 10b) , the NRAS G-quadruplex stabilizer, is the compound of interest for combination therapy with doxorubicin. Should your research focus on a different "Agent 207," the experimental design and underlying mechanistic rationale would require significant modification.

Application Notes

Rationale for Combination Therapy: Doxorubicin and this compound (NRAS G-Quadruplex Stabilizer)

Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and apoptosis.[1][2][3] However, its clinical utility can be limited by the development of drug resistance and significant cardiotoxicity.[1][2][4]

This compound (compound 10b) represents a novel therapeutic strategy by targeting the expression of the NRAS oncogene.[5][6] The NRAS protein is a key component of the MAPK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. By stabilizing the G-quadruplex structure in the NRAS mRNA, this compound inhibits its translation, leading to decreased levels of the NRAS protein.[5][6] This can, in turn, suppress tumor growth and induce cytotoxicity in NRAS-mutant cancer cells.[5][6]

The combination of this compound and doxorubicin is predicated on the hypothesis of a synergistic interaction through complementary mechanisms of action. By downregulating a key pro-survival signaling pathway with Agent 207, cancer cells may become more susceptible to the DNA-damaging effects of doxorubicin. This dual-pronged attack could potentially lead to enhanced tumor cell killing, a lower required therapeutic dose of doxorubicin (thereby reducing its associated toxicities), and a strategy to overcome resistance mechanisms linked to the RAS pathway.

Potential Synergistic Mechanisms:

-

Enhanced Apoptosis: The suppression of NRAS signaling by Agent 207 may lower the apoptotic threshold of cancer cells, making them more sensitive to the pro-apoptotic signals induced by doxorubicin-mediated DNA damage.

-

Inhibition of Pro-Survival Signaling: The MAPK pathway, downstream of NRAS, promotes cell survival. Its inhibition by Agent 207 would counteract the cells' natural response to the stress induced by doxorubicin.

-

Overcoming Resistance: In some cancers, activation of the RAS pathway is a mechanism of resistance to conventional chemotherapy. Targeting NRAS with Agent 207 could re-sensitize resistant tumors to doxorubicin.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the combination of this compound and doxorubicin.

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and doxorubicin, both individually and in combination, and to quantify the synergistic interaction.

Materials:

-

Cancer cell line of interest (e.g., NRAS-mutant melanoma cell line SK-MEL-2)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water or DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete medium.

-

Treatment: Treat cells with:

-

This compound alone (multiple concentrations)

-

Doxorubicin alone (multiple concentrations)

-

Combination of both drugs at a constant ratio or in a matrix format.

-

Include vehicle control (e.g., DMSO) and untreated control wells.

-

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).[5]

-

Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis:

-